molecular formula C9H10N2S B166275 4-Ethyl-1,3-benzothiazol-2-amine CAS No. 139331-68-3

4-Ethyl-1,3-benzothiazol-2-amine

Cat. No. B166275
M. Wt: 178.26 g/mol
InChI Key: FRKFDZPYMJEDMA-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-benzothiazol-2-amine is a chemical compound with the empirical formula C9H10N2S and a molecular weight of 178.25 .


Synthesis Analysis

Benzothiazole derivatives, including 4-Ethyl-1,3-benzothiazol-2-amine, can be synthesized through various methods. One approach involves the condensation of 2-aminobenzenethiol with carbonyl or cyano group-containing substances . Other methods include one-pot synthesis and sequential multistep synthesis . The synthesis of benzothiazole derivatives can also be achieved through diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-1,3-benzothiazol-2-amine consists of a benzene ring fused to a thiazole ring, with an ethyl group attached to the 4-position of the benzothiazole .


Chemical Reactions Analysis

Benzothiazole derivatives, including 4-Ethyl-1,3-benzothiazol-2-amine, are highly reactive building blocks for organic and organoelement synthesis . They can be easily functionalized at the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .


Physical And Chemical Properties Analysis

4-Ethyl-1,3-benzothiazol-2-amine has a molecular weight of 178.26 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antitumor Activity

A significant application of benzothiazole derivatives involves their antitumor properties. Research has explored amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, highlighting their potent antitumor properties both in vitro and in vivo. These compounds are biotransformed by cytochrome P450 1A1 into active metabolites, with modifications made to improve their metabolic stability and bioavailability. Amino acid conjugation to the primary amine function of benzothiazoles has been utilized to enhance drug solubility and stability, showing significant retardation of tumor growth in preclinical models (Bradshaw et al., 2002).

Synthetic Methodologies

The synthesis and functionalization of benzothiazole derivatives are key areas of research. Studies have described convenient methodologies for synthesizing 2,3-disubstituted derivatives of benzothiazoles, showcasing the compound's versatility in organic synthesis. These methodologies enable the creation of complex molecules with potential applications in drug development and material science (Baheti et al., 2002).

Biological and Pharmacological Activities

Research has also delved into the biological and pharmacological activities of benzothiazole derivatives, including antimicrobial and corrosion inhibition studies. For example, benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating effectiveness comparable to standard medications. Additionally, these compounds have been studied for their corrosion inhibition properties, offering potential applications in protecting materials against degradation (Nayak & Bhat, 2023).

Corrosion Inhibition

The correlation between electronic parameters and the corrosion inhibition efficacy of benzothiazole derivatives has been investigated. This research highlights the potential of benzothiazole compounds as corrosion inhibitors, with their electronic properties influencing their performance. The study underscores the importance of considering electronic and structural parameters in designing effective corrosion inhibitors (Behzadi & Forghani, 2017).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it may be harmful if swallowed and may cause eye irritation .

Future Directions

Benzothiazole derivatives, including 4-Ethyl-1,3-benzothiazol-2-amine, have shown potential in various fields due to their broad spectrum of biological activities . They could be used in the development of new drugs and materials . Furthermore, they have been found to have antimicrobial activity and can also be used as luminescing biosensors .

Relevant Papers Several papers have been published on the synthesis and biological evaluation of benzothiazole derivatives . These papers discuss the synthesis methods, biological activities, and potential applications of these compounds. They provide valuable insights into the properties and potential uses of benzothiazole derivatives, including 4-Ethyl-1,3-benzothiazol-2-amine.

properties

IUPAC Name

4-ethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKFDZPYMJEDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365968
Record name 4-ethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1,3-benzothiazol-2-amine

CAS RN

139331-68-3
Record name 4-ethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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